

A Comparative Guide to Alternatives for Triphenylbismuth in Phenol O-Arylation

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Compound of Interest

Compound Name: Triphenylbismuth

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The O-arylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of diaryl ethers, which are prevalent motifs in pharmaceuticals, natural products, and functional materials. While **triphenylbismuth**, in conjunction with a copper co-catalyst, has been utilized for this purpose, the continuous drive for greener, more efficient, and cost-effective synthetic methodologies has led to the exploration of several alternatives. This guide provides an objective comparison of **triphenylbismuth** with two prominent alternatives: bismuth(III) triflate ($\text{Bi}(\text{OTf})_3$) and palladium-based catalysts, for the O-arylation of phenols. The comparison is supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison

The following tables summarize the performance of **triphenylbismuth** (with a copper co-catalyst), bismuth(III) triflate, and palladium-based catalysts in the O-arylation of phenols. It is important to note that the reaction conditions are not identical across the studies cited, and thus the data should be interpreted as representative examples of each catalytic system's performance.

Table 1: Copper-Promoted O-Arylation using Triarylbiomuthines

Entry	Phenol Substrate	Arylating Agent	Base	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	N-Boc-L-tyrosine methyl ester	Tri(p-tolyl)bi-smuth	Pyridine	Cu(OAc) ₂ (30 mol%)	CH ₂ Cl ₂	50	16	85	[1]
2	4-Methoxyphenol	Triphenylbismuth	Pyridine	Cu(OAc) ₂ (100 mol%)	CH ₂ Cl ₂	50	16	95	[2]
3	Phenol	Triphenylbismuth	Pyridine	Cu(OAc) ₂ (100 mol%)	CH ₂ Cl ₂	50	16	91	[2]
4	4-Nitrophenol	Triphenylbismuth	Pyridine	Cu(OAc) ₂ (100 mol%)	CH ₂ Cl ₂	50	16	88	[2]

Table 2: Bismuth(III) Triflate Catalyzed O-Arylation (Intermolecular Cyclization)

Note: Data for direct intermolecular O-arylation using Bi(OTf)₃ is limited; the following represents a related intramolecular cyclization which proceeds via O-arylation.

Entry	Phenol Substrate	Allylic Alcohol	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenol	3-Methylbut-2-en-1-ol	Bi(OTf) ₃ (5 mol%)	Toluene	80	3	91 (Chroman)	[3]
2	4-Methoxyphenol	3-Methylbut-2-en-1-ol	Bi(OTf) ₃ (5 mol%)	Toluene	80	3	85 (Chroman)	[3]
3	2-Naphthol	3-Methylbut-2-en-1-ol	Bi(OTf) ₃ (5 mol%)	Toluene	80	3	88 (Naphthopyran)	[3]

Table 3: Palladium-Catalyzed O-Arylation of Phenols

| Entry | Phenol Substrate | Aryl Halide/Triflate | Base | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenol | 4-Chlorotoluene | K₃PO₄ | Pd(OAc)₂ (2 mol%) | 2-(Di-*t*-butylphosphino)biphenyl | Toluene | 100 | 3 | 98 | [4] | | 2 | 4-Methoxyphenol | 4-Chlorotoluene | K₃PO₄ | Pd(OAc)₂ (2 mol%) | 2-(Di-*t*-butylphosphino)biphenyl | Toluene | 100 | 3 | 99 | [4] | | 3 | Phenol | 1-Bromo-4-(trifluoromethyl)benzene | PMP | [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos | Toluene | 100 | 17 | 95 | [1][5] | | 4 | 4-Nitrophenol | Phenyl triflate | PMP | [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos | Toluene | 100 | 17 | 85 | [1][5] |

*PMP = 1,2,2,6,6-pentamethylpiperidine

Experimental Protocols

1. General Procedure for Copper-Promoted O-Arylation of N-Boc-L-tyrosine methyl ester with Tri(*p*-tolyl)bismuth[1]

To a solution of N-Boc-L-tyrosine methyl ester (1.0 equiv) in CH_2Cl_2 were added $\text{Cu}(\text{OAc})_2$ (0.3 equiv), pyridine (3.0 equiv), and tri(p-tolyl)bismuth (1.0 equiv). The reaction mixture was stirred under an oxygen atmosphere at 50 °C for 16 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NH_4Cl and extracted with CH_2Cl_2 . The combined organic layers were dried over MgSO_4 , filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired O-arylated product.

2. General Procedure for $\text{Bi}(\text{OTf})_3$ -Catalyzed Intermolecular Cyclization of Phenols with Allylic Alcohols^[3]

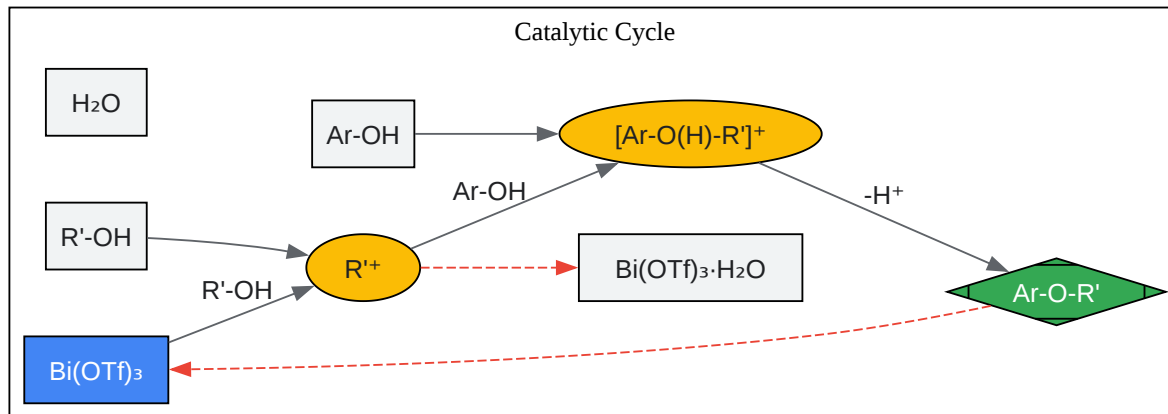
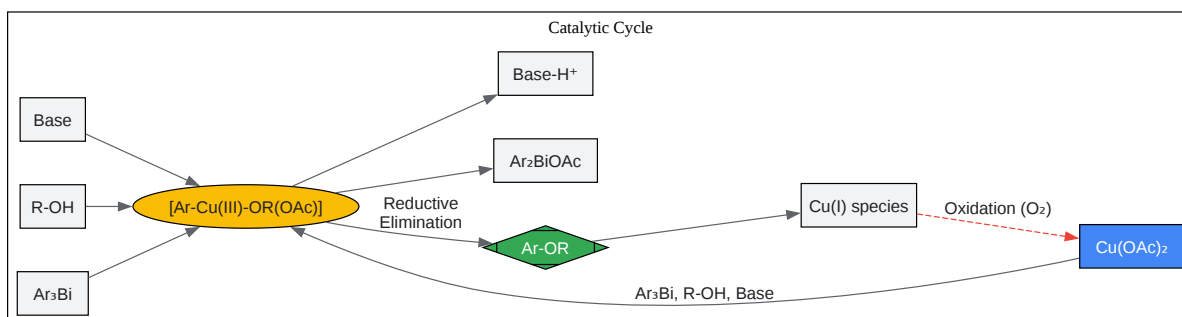
In a reaction tube, the phenol (0.10 mmol), allylic alcohol (0.30 mmol), and $\text{Bi}(\text{OTf})_3$ (5.0 mol %) were combined in toluene (0.2 mL). The mixture was stirred under an air atmosphere at 80 °C for 3 hours. After cooling to room temperature, the reaction mixture was directly subjected to flash column chromatography on silica gel to yield the corresponding chroman derivative.

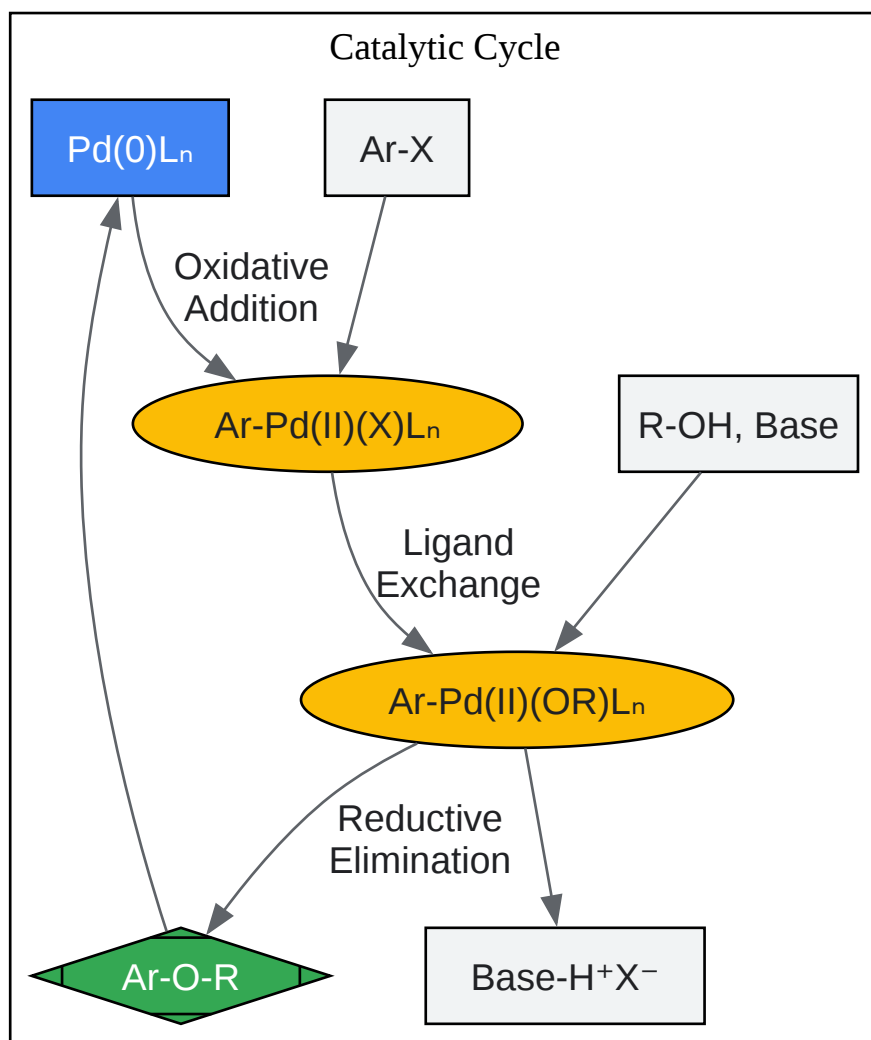
3. General Procedure for Palladium-Catalyzed O-Arylation of Phenols with Aryl Halides^[4]

An oven-dried resealable Schlenk tube was charged with $\text{Pd}(\text{OAc})_2$ (2 mol %), 2-(di-*t*-butylphosphino)biphenyl (4 mol %), and K_3PO_4 (2.0 equiv.). The tube was evacuated and backfilled with argon. Toluene, the phenol (1.2 equiv.), and the aryl halide (1.0 equiv.) were then added. The Schlenk tube was sealed and the reaction mixture was stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue was purified by flash chromatography to give the desired diaryl ether.

Mechanistic Pathways

The following diagrams illustrate the proposed catalytic cycles for the O-arylation of phenols using the three different catalytic systems.





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